molecular formula C18H11Cl2N3OS B2360842 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 374615-54-0

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B2360842
CAS No.: 374615-54-0
M. Wt: 388.27
InChI Key: LUIGTAXUAFMPQZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, such as the one in your query, have been attracting substantial interest due to their potential pharmaceutical applications . They are an important class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There are effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 353.8 g/mol . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on the synthesis of imidazo[1,2-a]pyridines, including variations of the compound , has been conducted to explore their potential as antisecretory and cytoprotective agents in antiulcer medications. Although significant antisecretory activity was not observed, some compounds demonstrated good cytoprotective properties in models of ethanol and HCl-induced ulcers (Starrett et al., 1989).

Interaction with Benzodiazepine Receptors

  • Certain derivatives of imidazo[1,2-a]pyridines have been synthesized and tested for their affinity with central and mitochondrial benzodiazepine receptors. While none of the compounds strongly bound to central receptors, some showed selectivity for peripheral-type receptors (Schmitt et al., 1997).

Radiolabelling for SPECT Imaging

  • Studies on the synthesis of substituted imidazo[1,2-α]pyridines, closely related to the compound , have explored their use as probes for studying Peripheral Benzodiazepine Receptors (PBR) in vivo using Single Photon Emission Computed Tomography (SPECT). These compounds displayed high affinity and selectivity for PBR (Katsifis et al., 2000).

Antimicrobial and Antitubercular Activity

  • Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include structures similar to the compound , has revealed significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings highlight the potential for developing new antitubercular agents (Lv et al., 2017).

Kinase Inhibition for Cancer Therapy

  • A study on 4-chloro-benzamides derivatives, closely related to the compound , found that these compounds, particularly those containing 1,2,4-oxadiazole, inhibited RET kinase activity, suggesting potential use in cancer therapy (Han et al., 2016).

Future Directions

While specific future directions for this compound are not clear from the search results, the field of imidazo[1,2-a]pyridines is active, with ongoing research into new synthetic protocols and potential pharmaceutical applications .

Properties

IUPAC Name

4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIGTAXUAFMPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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